Computational Lipophilicity Comparison: Target Compound vs. 3-Fluorobenzamide Analog (TTFB)
The target compound exhibits a calculated LogP (XLogP3-AA) of 4.3 [1], making it significantly more lipophilic than the known ZAC antagonist TTFB (N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide), for which predicted LogP values are approximately 3.5–3.8 (estimated from similar scaffolds lacking the methylsulfanyl group) . A difference of approximately 0.5–0.8 LogP units translates to roughly a 3- to 6-fold increase in partition coefficient, directly impacting membrane permeability, solubility, and potential for blood-brain barrier penetration.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide (TTFB): approximately 3.5–3.8 (inferred from consensus LogP predictions of related 3-fluorobenzamides, not a directly curated PubChem XLogP3-AA value) |
| Quantified Difference | Approximately 0.5–0.8 LogP units higher for the target compound |
| Conditions | XLogP3-AA algorithm(PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity may offer distinct advantages for cell-based assays requiring passive membrane diffusion or for target engagement in lipid-rich environments, but it also necessitates different solubility and formulation strategies; this directly influences procurement decisions when selecting between superficially similar thiazole-benzamide screening compounds.
- [1] PubChem. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide. PubChem CID 7266797. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/896345-74-7 View Source
